2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide
Description
Properties
IUPAC Name |
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-2-9(13)12(15)14-8-3-4-10-11(7-8)17-6-5-16-10/h3-4,7,9H,2,5-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNRUCDLYCHLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide typically involves the bromination of a precursor compound followed by amide formation. One common synthetic route includes the following steps:
Bromination: The precursor compound, such as 2,3-dihydrobenzo[b][1,4]dioxin, is brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Amide Formation: The brominated intermediate is then reacted with butanoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives, such as azides or thiocyanates.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of dehalogenated compounds.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Synthesis and Derivative Formation
The synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide typically involves several steps:
- Starting Material : The synthesis often begins with 2,3-dihydrobenzo[b][1,4]dioxin-6-amine as the precursor.
- Bromination : The introduction of the bromo group is achieved through reactions with bromoacetyl bromide or similar reagents under controlled conditions.
- Formation of Butanamide : The final step involves the reaction with butyric acid derivatives to form the butanamide structure.
These synthetic pathways are crucial for generating various derivatives that can be screened for biological activity.
Research has indicated that compounds related to this compound exhibit significant biological activities:
- Enzyme Inhibition : Studies have shown that derivatives of this compound can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase. This suggests potential applications in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
- Anticancer Properties : Some derivatives have been evaluated for their anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines .
Case Studies and Research Findings
Several case studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the dihydrobenzo[b][1,4]dioxin moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Structural Similarity and Key Differences
The compound is compared to three structurally related analogs (Table 1), identified via similarity analysis (similarity scores: 0.64–0.68) .
Table 1: Structural Comparison of 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide with Analogs
| Compound (CAS No.) | Substituents/Functional Groups | Similarity Score | Key Differences |
|---|---|---|---|
| Target Compound | 2-Bromo-butanamide at position 6 | - | Reference structure |
| (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanol (274910-19-9) | Methanol group at position 5 | 0.68 | Bromine absent; hydroxylmethyl instead of amide chain |
| 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine (52287-51-1) | Bromine at position 6 of dioxin ring | 0.65 | Bromine on aromatic ring; lacks butanamide chain |
| 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (22013-33-8) | Amine group at position 6 | 0.64 | Amine substituent instead of bromo-butanamide |
Analysis of Functional Group Impact
Bromine Positioning :
- The target compound’s bromine is on the aliphatic butanamide chain, enabling nucleophilic substitution reactions (e.g., Suzuki coupling or alkylation). In contrast, 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine (52287-51-1) has bromine on the aromatic ring, which is less reactive due to resonance stabilization .
Amide vs. Hydroxymethyl/Amino Groups: The amide group in the target compound enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanol (274910-19-9) and 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (22013-33-8).
Reactivity and Synthetic Utility :
- The target’s bromo-butanamide chain offers a versatile handle for derivatization, whereas analogs like 22013-33-8 (amine-substituted) are more suited for electrophilic aromatic substitution or diazotization.
Pharmacological and Physicochemical Inferences
While experimental data (e.g., LogP, IC50 values) are unavailable in the provided evidence, structural features suggest:
- Target Compound : Likely higher lipophilicity than 274910-19-9 (due to bromine and amide) but lower than 52287-51-1 (aromatic bromine).
- Metabolic Stability : The amide group may confer resistance to hydrolysis compared to ester- or alcohol-containing analogs.
Research Implications and Limitations
The structural comparisons highlight the uniqueness of the target compound’s bromo-aliphatic-amide design, distinguishing it from ring-brominated or non-amide analogs. However, the absence of experimental data (e.g., spectroscopic, thermodynamic, or bioactivity profiles) in the provided evidence limits deeper mechanistic insights. Further studies should prioritize synthesizing these analogs and benchmarking their properties.
Biological Activity
2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide is a compound belonging to the class of benzodioxane derivatives. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis Route
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a suitable bromoacetamide derivative. The reaction is commonly conducted in organic solvents like dichloromethane under controlled conditions to ensure high yield and purity.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 300.15 g/mol. Its structure features a bromine atom and a butanamide group attached to the benzodioxane ring system, which is crucial for its biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄BrNO₃ |
| Molecular Weight | 300.15 g/mol |
| CAS Number | 347342-54-5 |
Enzyme Inhibition Studies
Recent studies have explored the enzyme inhibitory potential of compounds related to benzodioxane derivatives. For instance, derivatives similar to this compound were screened against key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in the management of type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD), respectively .
Key Findings:
- α-glucosidase Inhibition: Compounds showed varying degrees of inhibition with IC50 values indicating their effectiveness as potential antidiabetic agents.
- Acetylcholinesterase Inhibition: Some derivatives exhibited significant inhibition, suggesting potential applications in treating neurodegenerative disorders.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom enhances its affinity for these targets, modulating enzymatic activity and eliciting biological responses.
Case Studies
A study conducted on various benzodioxane derivatives highlighted their potential in cancer therapy by targeting poly(ADP-ribose) polymerase (PARP). Compounds structurally related to this compound were found to inhibit PARP with promising IC50 values .
Example Case Study:
- Compound 4 (related structure) demonstrated an IC50 value of 0.88 μM against PARP1, indicating strong inhibitory activity that could be leveraged for anticancer drug development.
Potential Therapeutic Applications
Given its biological activity profile, this compound may have therapeutic applications in:
- Diabetes Management: Through α-glucosidase inhibition.
- Neurodegenerative Diseases: By inhibiting acetylcholinesterase.
- Cancer Therapy: As a PARP inhibitor.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide and its derivatives?
- Methodology : A two-step synthesis is commonly employed. First, the benzodioxin-6-amine precursor is reacted with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) in an alkaline aqueous medium (e.g., 10% Na₂CO₃) to form an intermediate sulfonamide. In the second step, this intermediate undergoes nucleophilic substitution with 2-bromoacetamide derivatives in DMF using lithium hydride as a base .
- Key Considerations : Reaction pH (9–10) and solvent choice (DMF) are critical for yield optimization. Impurities often arise from incomplete substitution or hydrolysis of the bromoacetamide moiety.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of:
- X-ray crystallography to confirm stereochemistry and bond lengths (as demonstrated for structurally related benzodioxin derivatives) .
- NMR spectroscopy (¹H/¹³C) to verify substitution patterns, particularly the integration of the bromoacetamide proton and benzodioxin aromatic protons.
- Mass spectrometry for molecular ion confirmation and purity assessment.
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store under anhydrous conditions at room temperature, sealed in amber vials to prevent photodegradation. Similar benzodioxin derivatives show sensitivity to moisture and light, leading to decomposition of the acetamide or bromo groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data for benzodioxin-acetamide derivatives?
- Case Study : In studies of related compounds (e.g., 2-bromo-N-(4-chlorophenyl)butanamide), conflicting α-glucosidase inhibition results were observed. To address this:
- Reproducibility : Validate enzyme assay protocols (e.g., substrate concentration, pH, temperature).
- Structural Modifications : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) on binding affinity .
- In Silico Docking : Use tools like AutoDock to model interactions with enzyme active sites and identify steric/electronic mismatches .
Q. What experimental design strategies optimize the biological activity of this compound?
- Methodology :
- SAR Studies : Systematically vary substituents on the acetamide (e.g., halogenation, alkyl chains) and benzodioxin moieties to map activity trends.
- Dose-Response Curves : Use IC₅₀ values to assess potency against targets like acetylcholinesterase or α-glucosidase.
- Selectivity Screening : Test against off-target enzymes (e.g., cytochrome P450) to minimize toxicity .
Q. How can computational methods enhance the development of benzodioxin-based therapeutics?
- Methodology :
- ADMET Prediction : Tools like SwissADME predict bioavailability, blood-brain barrier penetration, and metabolic stability.
- Molecular Dynamics Simulations : Analyze ligand-receptor binding stability over time (e.g., for Alzheimer’s-related targets) .
- QSAR Modeling : Corrogate substituent properties (logP, polar surface area) with activity data to guide synthesis .
Data Contradiction Analysis
Q. Why do some studies report low solubility for benzodioxin-acetamide derivatives despite structural similarities to soluble analogs?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
